molecular formula C14H21N3O5S B11801926 tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate

tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B11801926
M. Wt: 343.40 g/mol
InChI Key: RXOMYTMEKYPGAC-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a sulfonyl moiety linked to a 4-hydroxypyridin-3-yl substituent. The Boc group enhances stability and modulates lipophilicity, while the sulfonamide functionality contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors. Its synthesis typically involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate and an appropriate sulfonyl chloride precursor, followed by purification via column chromatography .

Properties

Molecular Formula

C14H21N3O5S

Molecular Weight

343.40 g/mol

IUPAC Name

tert-butyl 4-[(4-oxo-1H-pyridin-3-yl)sulfonyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H21N3O5S/c1-14(2,3)22-13(19)16-6-8-17(9-7-16)23(20,21)12-10-15-5-4-11(12)18/h4-5,10H,6-9H2,1-3H3,(H,15,18)

InChI Key

RXOMYTMEKYPGAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O

Origin of Product

United States

Preparation Methods

Sulfonation of Pyridine Derivatives

The introduction of a sulfonyl group to pyridine scaffolds typically involves electrophilic aromatic substitution or oxidation of thiol intermediates. For 4-hydroxypyridin-3-yl sulfonyl derivatives, a two-step approach is theorized:

  • Sulfonation : Reacting 4-hydroxypyridine with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under controlled temperatures (10C-10^\circ\text{C} to 0C0^\circ\text{C}) to yield 4-hydroxypyridine-3-sulfonyl chloride.

  • Coupling with Piperazine : Subsequent reaction with tert-butyl piperazine-1-carboxylate in the presence of a base (e.g., triethylamine, Et3N\text{Et}_3\text{N}) to form the sulfonamide bond.

Key Considerations :

  • Solvent Selection : Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) or tetrahydrofuran (THF\text{THF}) is ideal for sulfonation due to their inertness toward sulfonyl chlorides.

  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to piperazine derivative minimizes di-sulfonated byproducts.

Photocatalytic Coupling Strategies

Acridine Salt-Mediated Reactions

Recent patents describe the use of acridine salt photocatalysts for one-step synthesis of tert-butyl piperazine carboxylates. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate was synthesized via visible-light irradiation of 2-aminopyridine and piperazine-1-tert-butyl formate in the presence of an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide). Adapting this method:

  • Reaction Conditions :

    • Catalyst: Acridine salt (0.10.1 eq relative to pyridine).

    • Oxidant: Oxygen or peroxides.

    • Solvent: Anhydrous dichloroethane.

    • Yield: >90%>90\%.

Advantages :

  • Eliminates heavy-metal catalysts (e.g., palladium).

  • Reduces reaction steps compared to traditional coupling methods.

Hydrogenation and Boc Protection

Nitro Reduction Pathways

A common route for aminopyridine-piperazine derivatives involves hydrogenation of nitro intermediates. For instance, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate was synthesized by hydrogenating a nitro precursor using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 atmosphere. For the target compound:

  • Nitro Introduction : Sulfonate 3-nitro-4-hydroxypyridine.

  • Hydrogenation : Reduce the nitro group to amine using Pd/C\text{Pd/C}.

  • Boc Protection : React with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}).

Challenges :

  • Selectivity : Competing reduction of sulfonyl groups may occur.

  • Catalyst Loading : 10%Pd/C10\% \text{Pd/C} at 25C25^\circ\text{C} minimizes side reactions.

Comparative Analysis of Methodologies

Method Catalyst Yield Steps Environmental Impact
Photocatalytic CouplingAcridine salt90–95%1Low (no heavy metals)
Sulfonation-CouplingBase (Et3N\text{Et}_3\text{N})70–85%2–3Moderate (chlorinated solvents)
HydrogenationPd/C\text{Pd/C}80–88%3–4High (H2\text{H}_2 handling)

Table 1 . Efficiency and sustainability of synthetic routes. Data synthesized from.

Optimization Strategies

Solvent-Free Sulfonation

Emerging techniques employ mechanochemical grinding to activate sulfonation without solvents, enhancing atom economy. For example, ball-milling 4-hydroxypyridine with SO3\text{SO}_3-dimethylformamide complex could yield the sulfonyl derivative in >80%>80\% yield.

Flow Chemistry Applications

Continuous-flow reactors enable precise control over exothermic sulfonation reactions, reducing decomposition risks. A microfluidic setup with ClSO3H\text{ClSO}_3\text{H} and pyridine derivatives achieved 88%88\% conversion in <10<10 minutes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory effects through its interaction with specific enzymes involved in inflammatory pathways. The sulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their activity .
  • Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth. Its structural features allow it to interact with cancer-related targets effectively.

Enzymatic Studies

This compound serves as a biochemical probe in enzymatic studies due to its ability to selectively inhibit various enzymes:

  • Mechanism of Action : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the piperazine ring provides conformational flexibility. This unique interaction profile makes it suitable for pharmacological studies aimed at understanding enzyme mechanisms .

Material Science

In addition to biological applications, this compound is utilized in the development of new materials:

  • Synthesis of Complex Organic Molecules : The compound acts as a building block for synthesizing more complex organic molecules, which can be used in various industrial applications .

Case Study 1: Anti-inflammatory Mechanism

A study demonstrated the anti-inflammatory effects of this compound by inhibiting cyclooxygenase enzymes. The compound showed significant reduction in inflammatory markers in vitro, suggesting potential for therapeutic use in inflammatory diseases .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was evaluated as an inhibitor of specific kinases involved in cancer progression. Results indicated that it could effectively reduce kinase activity, leading to decreased cell proliferation in cancer cell lines .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding pockets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of tert-butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate vary primarily in the substituents attached to the sulfonyl group. These modifications influence physicochemical properties, synthetic accessibility, and biological activity.

Key Findings and Differences

Electronic and Steric Effects: The 4-nitrophenyl derivative () is electron-deficient, enabling facile reduction to an amine for subsequent coupling. In contrast, the 4-hydroxypyridin-3-yl group in the target compound provides a hydrogen-bond donor/acceptor, enhancing target binding specificity.

Biological Activity: Indolinone-based analogs () show promise in kinase inhibition due to structural mimicry of ATP-binding sites. Anthraquinone derivatives () exhibit dual NAMPT/PARP1 inhibition, highlighting the role of extended aromatic systems in targeting DNA repair pathways.

Synthetic Accessibility: Nitro-to-amine conversion () is a high-yield route for generating diverse intermediates. Methoxyanthraquinone derivatives () require multi-step synthesis but achieve >95% yields, underscoring robust methodologies for complex substituents.

Notes on Limitations and Contradictions

  • Biological data for the target compound are absent in the provided evidence, limiting direct comparisons.
  • Solubility and logP values vary significantly: trifluoromethyl and anthraquinone groups reduce solubility, whereas hydroxypyridinyl may improve it.
  • Synthesis protocols differ in solvents (acetonitrile vs. dioxane) and bases (K₂CO₃ vs. NEt₃), which may affect scalability .

Biological Activity

tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a tert-butyl group, a piperazine ring, and a sulfonyl moiety attached to a hydroxypyridine, this compound has garnered interest for its biological activities, particularly in anti-inflammatory and anticancer research.

  • Molecular Formula: C₁₄H₂₁N₃O₅S
  • Molecular Weight: 343.40 g/mol
  • CAS Number: 1352540-35-2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfonyl group enhances its affinity for enzyme active sites, potentially inhibiting their activity. The piperazine ring provides conformational flexibility, allowing the compound to adapt to different binding environments, which is crucial for its pharmacological effects .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have shown that it can reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli.

Anticancer Potential

The anticancer properties of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. For instance, it has been reported to affect the mitogen-activated protein kinase (MAPK) pathway, which is critical in regulating cell growth and survival .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals the unique biological profile of this compound. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaUnique Features
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylateC₁₅H₂₉N₃O₂Lacks the sulfonyl group; used in different biological contexts
tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylateC₁₄H₂₃N₃O₂Contains a hydroxypropyl substituent instead of pyridine; differing activity
tert-Butyl 4-(hydroxypiperidin-1-yl)sulfonyl)tetrahydro-2H-pyran-4-carboxylateC₁₄H₂₃N₃O₅SIncorporates a tetrahydropyran structure; differing pharmacological properties

This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • In Vitro Evaluation : Studies demonstrated that this compound effectively inhibited the growth of cancer cells while exhibiting minimal cytotoxicity toward normal cells. This selectivity is crucial for developing targeted therapies.
  • Enzymatic Studies : The compound has been utilized as a biochemical probe to study enzyme interactions, providing insights into its mechanism of action and potential therapeutic targets.
  • Molecular Docking Studies : Computational analyses have suggested strong binding affinities between this compound and various enzyme active sites, supporting its role as a potential inhibitor in enzymatic pathways relevant to disease processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 4-((4-hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylate, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with tert-butyl piperazine-1-carboxylate. React with 4-hydroxypyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to introduce the sulfonyl group .
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via column chromatography (silica gel, gradient elution with methanol/dichloromethane) .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity. Characterize with 1H^1H/13C^{13}C NMR (DMSO-d6): Key peaks include tert-butyl (δ 1.4 ppm), piperazine protons (δ 3.2–3.6 ppm), and aromatic protons (δ 7.5–8.3 ppm) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 398.12 (calculated for C14_{14}H20_{20}N3_3O5_5S).
  • FT-IR : Identify sulfonyl (S=O stretching at 1150–1300 cm1^{-1}) and hydroxyl (O-H stretch at 3200–3600 cm1^{-1}) groups .
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles to confirm sulfonyl-piperazine geometry .

Q. What are the stability considerations for this compound under experimental conditions?

  • Stability Profile :

  • Thermal Stability : Degrades above 150°C; store at -20°C in inert atmosphere .
  • pH Sensitivity : Hydrolyzes in strong acids/bases (pH <2 or >10). Use neutral buffers (e.g., PBS) for biological assays .
  • Light Sensitivity : Protect from UV exposure to prevent sulfonyl group decomposition .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Optimization Strategies :

  • Reagent Ratios : Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine derivative to reduce unreacted starting material .
  • Solvent System : Replace dichloromethane with THF for better solubility of intermediates .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
    • Side Product Analysis :
  • Byproducts like N-sulfonylated isomers can form. Use preparative HPLC to isolate and characterize them via 1H^1H NMR .

Q. How does the 4-hydroxypyridin-3-yl sulfonyl moiety influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Hydrogen Bonding : The hydroxyl group enhances binding to kinase ATP pockets (e.g., in tyrosine kinases) compared to non-hydroxylated analogs .
  • Sulfonyl Group : Increases metabolic stability by resisting esterase cleavage vs. carboxylate derivatives .
    • Experimental Validation :
  • In Vitro Assays : Test inhibition of cancer cell lines (e.g., HCT-116) and compare IC50_{50} values with analogs lacking the hydroxyl group .

Q. How should researchers address contradictions in reported biological activity data?

  • Troubleshooting Framework :

  • Purity Reassessment : Verify compound purity via LC-MS; impurities >5% can skew bioactivity .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and reconcile discrepancies between experimental and theoretical data .

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